molecular formula C15H20N2O2 B4512924 3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide

3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide

Cat. No.: B4512924
M. Wt: 260.33 g/mol
InChI Key: BPCJGKWQAXMJQR-UHFFFAOYSA-N
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Description

3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide is an organic compound that features a benzamide core with a cyclohexylcarbonyl group and a methyl group attached to the nitrogen atom

Safety and Hazards

Sigma-Aldrich provides “3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . It is recommended to handle this compound with appropriate safety measures, including wearing chemical-resistant gloves and safety goggles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide typically involves the following steps:

    Formation of the cyclohexylcarbonyl chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclohexylcarbonyl chloride.

    Amidation reaction: The cyclohexylcarbonyl chloride is then reacted with N-methylbenzamide in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyclohexylcarbonyl group.

    Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group and the benzamide core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
  • 3-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide
  • N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Uniqueness

3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16-14(18)12-8-5-9-13(10-12)17-15(19)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJGKWQAXMJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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